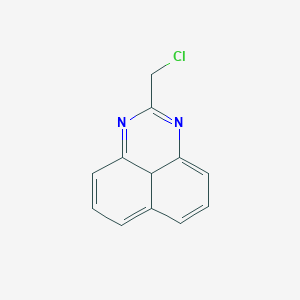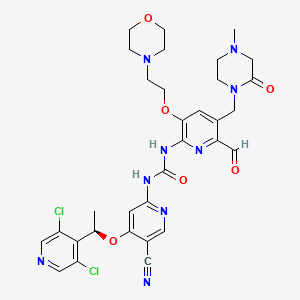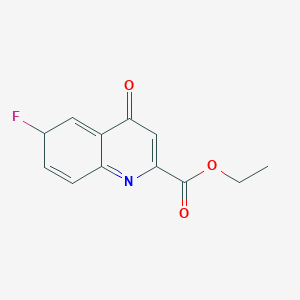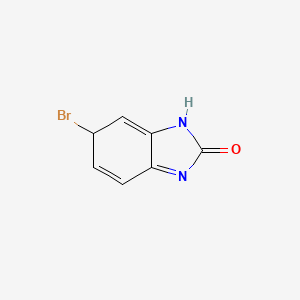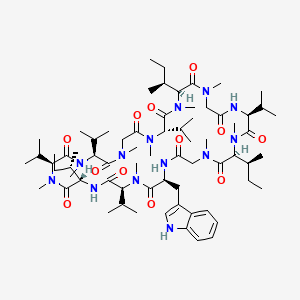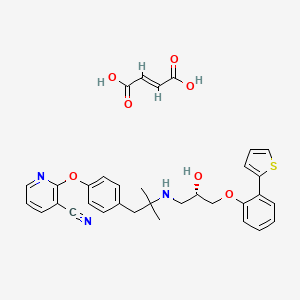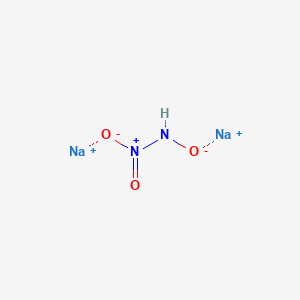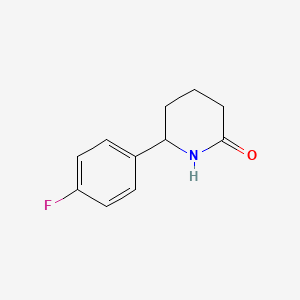
Genistein 4'-glucuronide-7-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
G-4’G-7S is an endogenous metabolite of genistein, a naturally occurring isoflavone found in soy products. This compound is known for its potential estrogenic activity, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of G-4’G-7S typically involves the metabolic conversion of genistein. This process can be carried out in vitro using specific enzymes that facilitate the conversion. The reaction conditions often include maintaining an optimal pH and temperature to ensure the efficiency of the enzymatic activity .
Industrial Production Methods
Industrial production of G-4’G-7S is not widely documented, as it is primarily used for research purposes. large-scale production would likely involve biotechnological methods, utilizing microbial or enzymatic systems to convert genistein into G-4’G-7S under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
G-4’G-7S can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of G-4’G-7S may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
G-4’G-7S has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study estrogenic activity and its effects on various chemical processes.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for genistein metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Utilized in the development of new materials and compounds with specific estrogenic properties
Wirkmechanismus
G-4’G-7S exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the expression of various genes involved in cellular growth, differentiation, and metabolism. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which can influence a wide range of physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Genistein: The parent compound of G-4’G-7S, known for its estrogenic activity.
Daidzein: Another isoflavone with similar estrogenic properties.
Equol: A metabolite of daidzein with potent estrogenic activity
Uniqueness
G-4’G-7S is unique due to its specific metabolic origin from genistein and its distinct estrogenic activity. Unlike its parent compound, G-4’G-7S may exhibit different binding affinities and effects on estrogen receptors, making it a valuable compound for studying estrogenic mechanisms and developing targeted therapies .
Eigenschaften
Molekularformel |
C21H18O14S |
|---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(5-hydroxy-4-oxo-7-sulfooxychromen-3-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1 |
InChI-Schlüssel |
SQCSMLZKGFBVFL-ZFORQUDYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12362957.png)

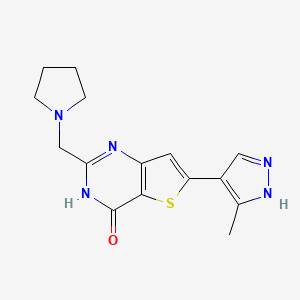
![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)

